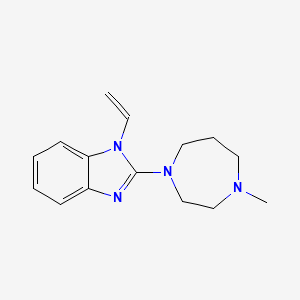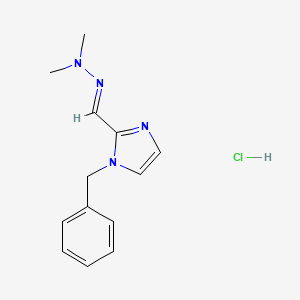
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with additional functional groups that may enhance its biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For this specific compound, the synthesis might involve:
Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative to form the benzimidazole core.
Substitution Reaction: Introduction of the o-chlorophenoxy group through nucleophilic substitution.
Amidation Reaction: Attachment of the thiazolylamino group via an amidation reaction.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with purification steps such as recrystallization or chromatography to ensure high purity. Reaction conditions such as temperature, solvent, and catalysts are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.
Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Benzimidazole derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infections.
Industry: Used in the development of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact mechanism for this compound would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group.
2-Methylbenzimidazole: A derivative with a methyl group.
Uniqueness
This compound’s uniqueness lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
84138-32-9 |
|---|---|
Formule moléculaire |
C18H15ClN4OS |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15ClN4OS/c19-13-5-1-4-8-16(13)24-11-17-22-14-6-2-3-7-15(14)23(17)12-21-18-20-9-10-25-18/h1-10H,11-12H2,(H,20,21) |
Clé InChI |
RMHXEVWOVWZDDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



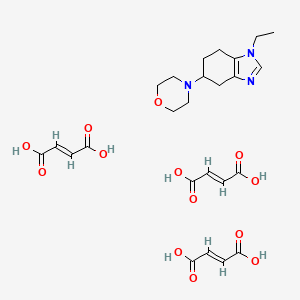
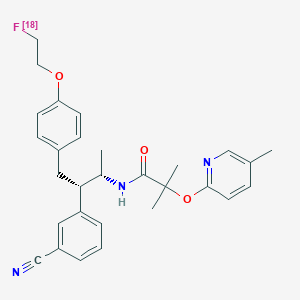

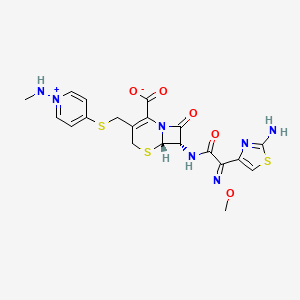

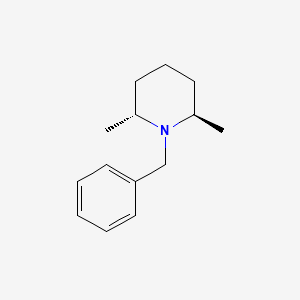
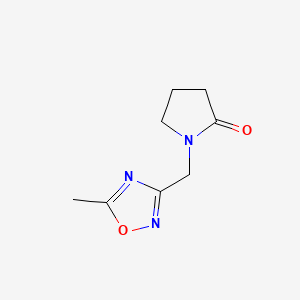
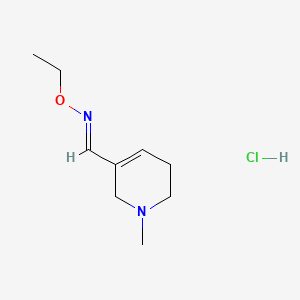
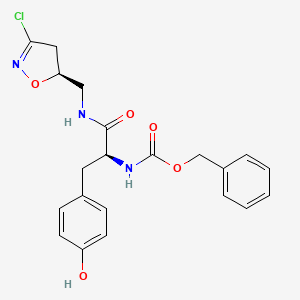
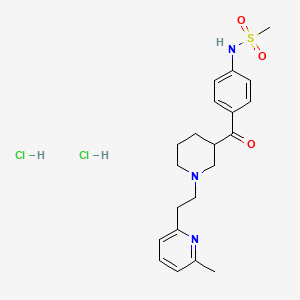
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
